
Méthylcyclopentane-D12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylcyclopentane-D12 is a deuterated form of methylcyclopentane, where all hydrogen atoms are replaced by deuterium. This compound is represented by the chemical formula C6D12. It is a colorless, flammable liquid with a faint odor and is primarily used in scientific research due to its stable isotope properties.
Applications De Recherche Scientifique
Methylcyclopentane-D12 is widely used in scientific research due to its unique properties as a stable isotope. Some of its applications include:
Chemistry: Used as a solvent and reagent in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace the pathways of deuterated compounds.
Medicine: Used in the development of deuterated drugs to study their pharmacokinetics and metabolism.
Industry: Utilized in the production of specialty chemicals and materials.
Analyse Biochimique
Biochemical Properties
Petroleum distillates can cause pulmonary damage, central nervous system depression, and cardiac effects such as cardiac arrhythmias .
Cellular Effects
Petroleum distillates, which include Methylcyclopentane, may cause pulmonary damage, central nervous system depression, and cardiac effects such as cardiac arrhythmias . They may also affect the blood, immune system, liver, and kidney .
Molecular Mechanism
Methylcyclopentane is not perfectly planar and can pucker to alleviate stress in its structure .
Metabolic Pathways
Methylcyclopentane is a component of the naphthene fraction of petroleum .
Transport and Distribution
Methylcyclopentane is a component of the naphthene fraction of petroleum .
Subcellular Localization
Methylcyclopentane is a component of the naphthene fraction of petroleum .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylcyclopentane-D12 can be synthesized through the deuteration of methylcyclopentane. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods: Industrial production of methylcyclopentane-D12 follows similar principles but on a larger scale. The process involves the continuous flow of methylcyclopentane and deuterium gas over a catalyst bed in a high-pressure reactor. The reaction conditions are optimized to achieve maximum yield and purity of the deuterated product.
Analyse Des Réactions Chimiques
Types of Reactions: Methylcyclopentane-D12 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentanone and other oxygenated products.
Reduction: It can be reduced to form cyclopentane derivatives.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed:
Oxidation: Cyclopentanone, cyclopentanol.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentane compounds.
Mécanisme D'action
Methylcyclopentane-D12 can be compared with other deuterated cycloalkanes such as:
Cyclopentane-D10: A deuterated form of cyclopentane with ten deuterium atoms.
Cyclohexane-D12: A deuterated form of cyclohexane with twelve deuterium atoms.
Uniqueness: Methylcyclopentane-D12 is unique due to its specific structure and the complete replacement of hydrogen atoms with deuterium. This makes it particularly useful in studies requiring high levels of isotopic purity and stability.
Comparaison Avec Des Composés Similaires
- Cyclopentane-D10
- Cyclohexane-D12
These compounds share similar properties but differ in their ring size and the number of deuterium atoms, which can influence their chemical behavior and applications.
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,5-nonadeuterio-5-(trideuteriomethyl)cyclopentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-6-4-2-3-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOPTJXRTPNYNR-PSDCQUMKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])C([2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

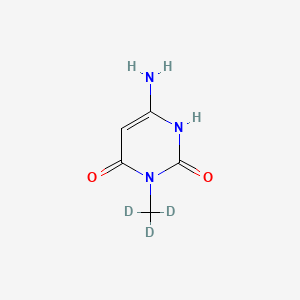

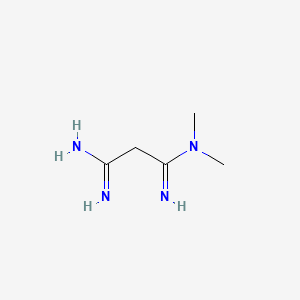
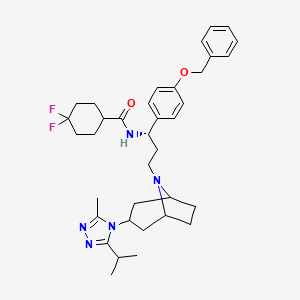
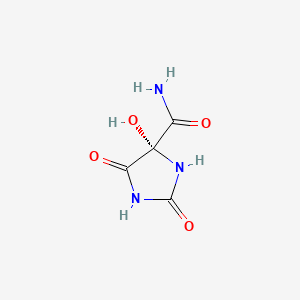

![Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine](/img/structure/B587285.png)
![tert-butyl N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-phenylmethoxyphenyl)propyl]carbamate](/img/structure/B587286.png)
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde](/img/structure/B587288.png)
![Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B587289.png)
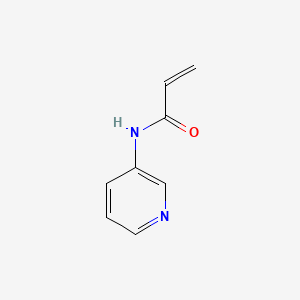
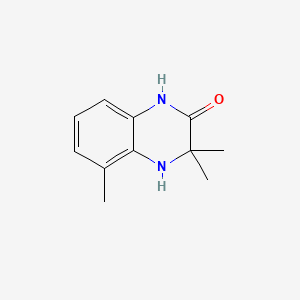
![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)
